Methyl 4-amino-5-bromopicolinate
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Overview
Description
Methyl 4-amino-5-bromopicolinate: is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol It is a derivative of picolinic acid, featuring an amino group at the 4-position and a bromine atom at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-bromopicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-aminopicolinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Reactions: Products include substituted picolinates with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include nitro derivatives or reduced amines.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
Methyl 4-amino-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-bromopicolinate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and bromine substituents on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Methyl 4-amino-5-bromopicolinate can be compared with other similar compounds, such as:
Methyl 4-amino-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-amino-5-iodopicolinate: Similar structure but with an iodine atom instead of bromine.
Methyl 4-amino-5-fluoropicolinate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
methyl 4-amino-5-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBCCOPRJYTZLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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